way100135

Descripción general

Descripción

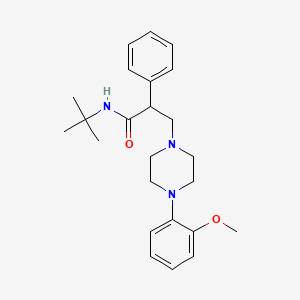

WAY 100135 es un compuesto que pertenece a la familia de las fenilpiperazinas. Se utiliza principalmente en la investigación científica como un fármaco serotoninérgico. WAY 100135 actúa como un potente antagonista del receptor 5-hidroxitriptamina 1A, que es un subtipo de receptor de serotonina. Inicialmente, se creía que era altamente selectivo para este receptor, pero estudios posteriores revelaron que también actúa como un agonista parcial del receptor 5-hidroxitriptamina 1D y, en menor medida, del receptor 5-hidroxitriptamina 1B .

Métodos De Preparación

La síntesis de WAY 100135 implica varios pasos. La ruta sintética clave incluye la reacción de la tert-butilamina con el cloruro de 3-(4-(2-metoxifenil)piperazin-1-il)-2-fenilpropanilo. Las condiciones de reacción típicamente implican el uso de un disolvente orgánico como el diclorometano y una base como la trietilamina para facilitar la reacción. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía .

Los métodos de producción industrial para WAY 100135 no están ampliamente documentados, ya que se utiliza principalmente para fines de investigación en lugar de aplicaciones industriales a gran escala.

Análisis De Reacciones Químicas

WAY 100135 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: WAY 100135 puede sufrir reacciones de sustitución, particularmente en el anillo de piperazina, para formar derivados con diferentes sustituyentes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

WAY-100135 is a serotonergic drug belonging to the phenylpiperazine family, primarily utilized in scientific research . It functions as a potent 5-HT1A receptor antagonist . While initially believed to be highly selective, further research has indicated that it also acts as a partial agonist of the 5-HT1D receptor and, to a lesser extent, the 5-HT1B receptor .

Scientific Research Applications

WAY-100135 has diverse applications in scientific research, particularly in studies related to serotonin receptors and their functions. Some specific applications include:

- Psychotomimetic Effects of MK-801: WAY-100135 has been investigated for its ability to modify the psychostimulant and psychotomimetic effects of MK-801, a non-competitive antagonist of NMDA receptors . Studies have shown that WAY-100135 can attenuate the locomotor stimulant effects of MK-801 .

- Sensorimotor Gating: WAY-100135 can influence the detrimental effects of MK-801 on sensorimotor gating, which is measured as prepulse-induced inhibition of the acoustic startle response .

- Working Memory and Selective Attention: WAY-100135 has been found to attenuate the detrimental effects of MK-801 on working memory and selective attention, as measured in a delayed alternation task .

- 5-HT Efflux Studies: WAY-100135 has been used to study its effects on electrically stimulated 5-hydroxytryptamine (5-HT) efflux in the ventrolateral geniculate nucleus (vLGN) .

- Receptor Binding and Activity: WAY-100135 is utilized in radioligand binding assays to determine its affinity and intrinsic activity at recombinant human 5-HT1B and 5-HT1D receptors .

- Spatial Learning: WAY-100135 has been shown to prevent the impairment of spatial learning caused by intrahippocampal scopolamine .

Attenuation of MK-801 Effects

WAY-100135 has been shown to attenuate the locomotor stimulant effects of MK-801 in a dose-dependent manner . Specifically, doses of 10 and 20 mg/kg of WAY-100135 were effective in reducing the stimulant effects of MK-801 (0.4 mg/kg) . Additionally, lower doses (1.25 and 2.5 mg/kg) of WAY-100135 attenuated or abolished the disruptive effects of MK-801 on sensorimotor gating .

Effects on 5-HT Efflux

Studies have explored the impact of WAY-100135 on 5-HT efflux . It was observed that WAY-100135 (1.0 μM) decreased 5-HT efflux in the vLGN during short stimulations, an effect that could be blocked by the 5-HT1D/1B receptor antagonist GR 127935 .

Partial Agonist Activity

WAY-100135 was found to be a partial agonist at human 5-HT1B and 5-HT1D receptors, displaying agonist or antagonist properties depending on the stimulation protocol and the resultant 5-HT "tone" at the receptor .

Antidepressant-like Behavior

The administration of WAY100135, a serotonin receptor antagonist, can abolish the antidepressant-like behavior .

Data Table

Mecanismo De Acción

WAY 100135 ejerce sus efectos uniéndose al receptor 5-hidroxitriptamina 1A, bloqueando así la acción de la serotonina en este sitio receptor. Esta acción antagonista conduce a un aumento de la actividad neuronal serotoninérgica. Además, WAY 100135 actúa como un agonista parcial en el receptor 5-hidroxitriptamina 1D y, en menor medida, en el receptor 5-hidroxitriptamina 1B. Estas interacciones con múltiples subtipos de receptores de serotonina contribuyen a su perfil farmacológico general .

Comparación Con Compuestos Similares

WAY 100135 a menudo se compara con otros antagonistas de los receptores de serotonina, como WAY 100635. Si bien ambos compuestos son antagonistas potentes del receptor 5-hidroxitriptamina 1A, WAY 100635 se considera más selectivo y potente. WAY 100635 también actúa como un potente agonista en el receptor de dopamina D4, lo que limita su selectividad. Otros compuestos similares incluyen:

WAY 100635: Un antagonista del receptor 5-hidroxitriptamina 1A más potente pero menos selectivo.

WAY 362450: Otro compuesto con propiedades de unión al receptor similares.

WAY 200070: Un compuesto con efectos farmacológicos comparables

WAY 100135 sigue siendo único debido a su actividad agonista parcial en el receptor 5-hidroxitriptamina 1D, lo que lo distingue de otros antagonistas de los receptores de serotonina.

Actividad Biológica

WAY100135 is a selective antagonist of the 5-HT1A serotonin receptor, which plays a crucial role in various neurobiological processes. This compound has been extensively studied for its potential effects on psychostimulant activity, sensorimotor gating, and cognitive functions, particularly in the context of schizophrenia and anxiety disorders. This article will explore the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

This compound selectively antagonizes the 5-HT1A receptor with a high affinity (IC50 = 15 nM) and exhibits minimal activity on other serotonin receptors such as 5-HT1B and 5-HT2 . The blockade of the 5-HT1A receptor is believed to influence serotonin release and modulate neurotransmission in the brain, particularly in regions associated with mood regulation and cognition.

Effects on Psychostimulant Activity

Research has shown that this compound can modify the effects of psychostimulants like MK-801, a non-competitive NMDA receptor antagonist. A study demonstrated that this compound at doses of 10 mg/kg and 20 mg/kg significantly attenuated the locomotor stimulant effects induced by MK-801 (0.4 mg/kg). However, lower doses (1.25 to 5 mg/kg) did not exhibit this effect .

Table 1: Effects of this compound on MK-801 Induced Locomotion

| Dose of this compound (mg/kg) | Effect on Locomotion |

|---|---|

| 1.25 | No effect |

| 2.5 | No effect |

| 5 | No effect |

| 10 | Attenuated |

| 20 | Attenuated |

Influence on Cognitive Function

In addition to its effects on locomotion, this compound has been shown to impact cognitive functions such as working memory and attention. In experiments where rats were subjected to a delayed alternation task, this compound at doses of 1.25 and 2.5 mg/kg improved performance by mitigating the cognitive deficits caused by MK-801 .

Table 2: Cognitive Effects of this compound on Working Memory

| Dose of this compound (mg/kg) | Performance Improvement |

|---|---|

| 1.25 | Yes |

| 2.5 | Yes |

| 5 | No |

| 10 | No |

| 20 | No |

Sensorimotor Gating

The impact of this compound on sensorimotor gating was assessed using the prepulse inhibition (PPI) paradigm. The results indicated that lower doses (1.25 and 2.5 mg/kg) effectively abolished the disruptive effects of MK-801 on PPI, while higher doses did not produce significant changes . This finding suggests that this compound may have potential therapeutic implications for conditions characterized by impaired sensorimotor gating, such as schizophrenia.

Table 3: Effects of this compound on Sensorimotor Gating

| Dose of this compound (mg/kg) | Effect on PPI |

|---|---|

| 1.25 | Abolished disruption |

| 2.5 | Abolished disruption |

| 5 | No effect |

| 10 | No effect |

| 20 | No effect |

Case Studies and Comparative Research

In comparative studies, this compound has been used alongside other compounds to elucidate its effects further. For instance, in social interaction tests involving rats, it was found that co-administration with agonists like 8-OH-DPAT could reverse anxiety-like behaviors induced by these compounds . The results indicated that this compound's antagonistic action could mediate anxiolytic effects through modulation of serotonin pathways.

Table 4: Behavioral Parameters in Social Interaction Tests

| Treatment Group | Social Interaction Time (s) | Locomotor Activity (counts) |

|---|---|---|

| Vehicle | 31.7 ± 5.5 | 697.7 ± 57.2 |

| This compound (200 ng) | 28.8 ± 4.4 | 663.5 ± 41.2 |

| Agonist + this compound | Increased | No significant change |

Propiedades

IUPAC Name |

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTDAKAAYOXIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927903 | |

| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133025-23-7 | |

| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133025-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Way 100135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133025237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.